molecular formula C13H8N4O3S2 B2922598 (5Z)-2-imino-5-[(3-nitrophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one CAS No. 630083-12-4

(5Z)-2-imino-5-[(3-nitrophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

Cat. No. B2922598
CAS RN: 630083-12-4
M. Wt: 332.35
InChI Key: IMKKLVYZTATYFJ-WEYIDTPFSA-N
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Description

(5Z)-2-imino-5-[(3-nitrophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C13H8N4O3S2 and its molecular weight is 332.35. The purity is usually 95%.
BenchChem offers high-quality (5Z)-2-imino-5-[(3-nitrophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-2-imino-5-[(3-nitrophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed methods for synthesizing thiazolidinone derivatives, including compounds with structural similarities to "(5Z)-2-imino-5-[(3-nitrophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one". These methods often involve multi-step reactions that yield a variety of thiazolidinone derivatives with potential medicinal applications. The structural characterization of these compounds is typically performed using techniques such as IR, NMR, and mass spectrometry, providing insights into their chemical properties and the basis for their biological activities (Kaminskyy et al., 2015).

Anticancer Activity

Several studies have evaluated the anticancer activity of thiazolidinone derivatives. These compounds have been screened against various cancer cell lines, demonstrating promising antitumor activities. For instance, derivatives have shown specific cytotoxicity against leukemia, CNS cancer, renal cancer, ovarian cancer, and other types of cancer cells. The structural features of these compounds, such as the nitrophenyl group and the thiazolidinone core, are crucial for their anticancer efficacy. The research highlights the potential of thiazolidinone derivatives as candidates for anticancer drug development (Buzun et al., 2021).

Antibacterial and Antifungal Activities

Thiazolidinone derivatives have also been studied for their antimicrobial properties, showing significant antibacterial and antifungal activities. These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, demonstrating their potential as antimicrobial agents. The research indicates that the presence of certain substituents on the thiazolidinone ring enhances their antimicrobial efficacy, suggesting a promising avenue for the development of new antibiotics (Patel et al., 2010).

Anticonvulsant Activity

The anticonvulsant activity of thiazolidinone derivatives has been assessed through various pharmacological models. Compounds based on the thiazolidinone scaffold have shown effectiveness in reducing seizure activity in animal models, indicating their potential as anticonvulsant agents. The structural modifications of these derivatives play a significant role in their pharmacological activities, providing a basis for the design of new anticonvulsant drugs (Mishchenko et al., 2020).

properties

IUPAC Name

(5Z)-2-imino-5-[(3-nitrophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3S2/c14-12-16(13-15-4-5-21-13)11(18)10(22-12)7-8-2-1-3-9(6-8)17(19)20/h1-7,14H/b10-7-,14-12?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKKLVYZTATYFJ-WEYIDTPFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=N)S2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=N)S2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-imino-5-(3-nitrobenzylidene)-3-(thiazol-2-yl)thiazolidin-4-one

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